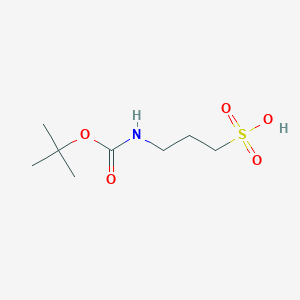

3-(N-Boc-amino)-1-propanesulfonic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 3-((tert-butoxycarbonyl)amino)propane-1-sulfonic acid, which provides a complete description of the molecular structure and functional group positioning. An alternative International Union of Pure and Applied Chemistry nomenclature recognized in chemical databases is 3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfonic acid, which explicitly describes the tert-butyl group structure.

The compound is assigned the Chemical Abstracts Service registry number 918825-10-2, which serves as its unique identifier in chemical databases and regulatory systems. The systematic name indicates the presence of a three-carbon propane chain with a sulfonic acid group at position 1 and a tert-butoxycarbonyl protected amino group at position 3. The tert-butoxycarbonyl protecting group, commonly referred to as the Boc group in synthetic chemistry, is represented systematically as (tert-butoxycarbonyl) or (2-methylpropan-2-yl)oxycarbonyl to maintain nomenclature precision.

The molecular designation follows standard organic chemistry conventions where the longest carbon chain containing the highest priority functional group serves as the parent structure. In this case, the sulfonic acid group takes precedence over the protected amine, establishing the propane-1-sulfonic acid as the base name with the amino substituent specified at position 3.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H17NO5S, representing a compound with eight carbon atoms, seventeen hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom. This composition reflects the complex structure incorporating both the tert-butoxycarbonyl protecting group and the propanesulfonic acid moiety. The molecular weight has been consistently determined to be 239.29 grams per mole across multiple analytical sources.

Detailed mass spectrometric analysis reveals an exact molecular mass of 239.08274382 grams per mole, providing high-precision data for analytical chemistry applications. The molecular weight distribution reflects the significant contribution of the tert-butoxycarbonyl protecting group, which accounts for approximately 42% of the total molecular mass. The sulfonic acid functionality contributes substantially to the molecular weight through the sulfur-oxygen bonds and the associated hydrogen atom.

The elemental composition analysis shows carbon comprising 40.16% of the molecular weight, hydrogen 7.16%, nitrogen 5.86%, oxygen 33.47%, and sulfur 13.39%. This distribution indicates a relatively oxygen-rich compound due to the presence of both the carbamate and sulfonic acid functional groups. The hydrogen-to-carbon ratio of 2.125 is consistent with the saturated aliphatic nature of the propyl chain and the methyl groups of the tert-butyl substituent.

Stereochemical Configuration and Isomerism

The stereochemical analysis of this compound reveals a relatively simple configurational profile due to the absence of stereogenic centers in the basic molecular framework. The compound contains no chiral centers, as the carbon atom bearing the amino group is bonded to two hydrogen atoms, eliminating the possibility of stereoisomerism at this position. The tert-butyl group of the Boc protecting group possesses inherent symmetry, with three equivalent methyl groups attached to the quaternary carbon center.

The simplified molecular-input line-entry system representation CC(C)(C)OC(=O)NCCCS(=O)(=O)O provides a complete description of the molecular connectivity without stereochemical designators, confirming the absence of configurationally distinct isomers. The molecular structure adopts a linear configuration for the propyl chain, with the tert-butoxycarbonyl group extending from the amino nitrogen in a planar arrangement due to the resonance stabilization of the carbamate functionality.

Conformational analysis indicates that the molecule can adopt multiple low-energy conformations through rotation around single bonds, particularly the carbon-carbon bonds of the propyl chain and the carbon-nitrogen bond connecting the Boc group to the amino nitrogen. The sulfonic acid group maintains a tetrahedral geometry around the sulfur center, with the sulfur-oxygen double bonds exhibiting partial multiple bond character. The carbamate linkage displays restricted rotation due to resonance between the nitrogen lone pair and the carbonyl group, creating a planar arrangement for the nitrogen-carbon-oxygen atoms.

The absence of stereoisomerism simplifies both synthetic procedures and analytical characterization, as only one constitutional isomer exists for this molecular formula and connectivity pattern. However, the compound can exist in different ionization states depending on solution pH, with the sulfonic acid group readily deprotonating and the carbamate nitrogen potentially protonating under acidic conditions.

Crystallographic Data and Solid-State Properties

The solid-state properties of this compound reflect its dual ionic and molecular character, with the sulfonic acid group providing hydrogen bonding capabilities and the Boc group contributing hydrophobic interactions. Storage recommendations specify maintenance at 0-8 degrees Celsius for optimal stability, indicating moderate thermal sensitivity typical of carbamate-protected compounds. The recommended storage conditions suggest that the compound maintains chemical integrity under refrigerated conditions but may undergo decomposition at elevated temperatures.

Physical appearance data indicates that the compound typically exists as a white to off-white crystalline solid under standard conditions. The crystalline nature suggests an ordered solid-state structure stabilized by intermolecular hydrogen bonding networks, likely involving the sulfonic acid groups as both hydrogen bond donors and acceptors. The carbamate oxygen atoms may also participate in hydrogen bonding interactions, contributing to the overall crystal lattice stability.

The purity specifications for commercial samples typically range from 95.0% to 98%, indicating that high-purity material can be consistently obtained through standard purification techniques. The molecular density has been estimated at approximately 1.3 ± 0.1 grams per cubic centimeter, reflecting the compact packing of the molecules in the solid state. This density value is consistent with organic compounds containing sulfonic acid functionality, which typically exhibit higher densities than purely hydrocarbon-based molecules.

Thermal analysis data suggests decomposition temperatures well above room temperature, though specific values require experimental determination under controlled conditions. The hydrogen bond donor count of 2 and hydrogen bond acceptor count of 5 indicate significant potential for intermolecular interactions in the solid state. The topological polar surface area of 101 square angstroms reflects the substantial contribution of the sulfonic acid and carbamate functional groups to the overall molecular polarity.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-4-6-15(11,12)13/h4-6H2,1-3H3,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOPCLRTJSMNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473584 | |

| Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918825-10-2 | |

| Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method A: Vinyl Cyanide and Sodium Sulfite Route (Patent CN101362709B)

Step 1: Formation of 3-sulfo-ethyl cyanide

Sodium sulfite is dissolved in water, and acrylonitrile (vinyl cyanide) and concentrated sulfuric acid (≥98%) are added dropwise at room temperature. The pH is maintained between 6 and 7. The reaction mixture undergoes vacuum distillation to remove water, yielding 3-sulfo-ethyl cyanide and sodium sulfate solid.

Step 2: Hydrogenation to 3-aminopropanesulfonic acid

The solid mixture is dissolved in anhydrous ethanol and refluxed to remove sodium sulfate by hot filtration. The filtrate is transferred to a hydrogenation reactor, where cholamine solution (prepared by dissolving liquefied ammonia in ethanol at 0–15 °C) is added to adjust pH to 9–10. Raney nickel catalyst (2–5% by weight) is introduced, and hydrogenation is carried out at 60–100 °C under 1–2.5 MPa pressure for approximately 6 hours. After filtration and ethanol recovery, 3-aminopropanesulfonic acid is obtained with yields around 80% and purity of 99%.

| Parameter | Condition/Value |

|---|---|

| Sodium sulfite amount | 1 mol |

| Acrylonitrile amount | 1 mol |

| Sulfuric acid concentration | ≥98% |

| pH during addition | 6–7 |

| Reflux temperature | 78 °C |

| Hydrogenation temperature | 60–100 °C |

| Hydrogenation pressure | 1–2.5 MPa |

| Catalyst | Raney nickel (2–5% w/w) |

| Reaction time (hydrogenation) | 6 hours |

| Yield | ~80% |

| Purity | 99% |

This method is advantageous due to the use of relatively inexpensive raw materials and suitability for industrial scale-up. The process avoids harsh conditions and provides high purity product with efficient catalyst recycling.

Method B: Chlorination of 3-Aminopropanol Followed by Sulfonation (Patent CN1451652A)

Step 1: Chlorination

3-Aminopropanol is treated with hydrogen chloride gas or concentrated hydrochloric acid to form γ-chloro propyl amine hydrochloride salt. The reaction is conducted in ethanol with cooling to induce crystallization of the intermediate.

Step 2: Sulfonation

The isolated intermediate is reacted with an aqueous solution of alkali-metal sulfites under reflux conditions. After completion, acidification with hydrochloric acid and hot filtration followed by cooling crystallization yields 3-aminopropanesulfonic acid.

| Parameter | Condition/Value |

|---|---|

| Chlorination agent | HCl gas or concentrated HCl |

| Solvent | Ethanol |

| Intermediate isolation | Cooling crystallization |

| Sulfonation reagent | Alkali-metal sulfite aqueous solution |

| Reaction condition (sulfonation) | Reflux |

| Acidification agent | Hydrochloric acid |

| Yield | ~85% (reported) |

| Purity | <90% (without recrystallization) |

This method is simpler but has drawbacks such as product sticking in ethanol, difficulty in purification, and lower purity without recrystallization. It is less favored for high-purity industrial applications but remains a viable route.

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-amino)-1-propanesulfonic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Amidation Reactions: The amino group can react with carboxylic acids or acid chlorides to form amides.

Reduction Reactions: The sulfonic acid group can be reduced to the corresponding sulfonate or sulfinate under specific conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

Amidation: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to facilitate the formation of amide bonds.

Reduction: Sodium borohydride (NaBH4) can be used to reduce the sulfonic acid group to a sulfonate.

Major Products Formed

Free Amine: Deprotection of the Boc group yields 3-aminopropanesulfonic acid.

Amides: Reaction with carboxylic acids or acid chlorides forms various amide derivatives.

Sulfonates: Reduction of the sulfonic acid group forms sulfonate or sulfinate derivatives.

Scientific Research Applications

3-(N-Boc-amino)-1-propanesulfonic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(N-Boc-amino)-1-propanesulfonic acid primarily involves the reactivity of its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical and chemical reactions. The sulfonic acid group can engage in ionic interactions and hydrogen bonding, influencing the compound’s solubility and reactivity in different environments .

Comparison with Similar Compounds

Key Differences in Chemical Properties

- Protective Groups: The Boc group in 3-(N-Boc-amino)-1-propanesulfonic acid provides acid-labile protection, contrasting with the acetyl group in acamprosate, which is hydrolytically stable. This distinction makes the Boc derivative more suitable for stepwise synthetic protocols .

- Solubility : CAPS exhibits high water solubility (≥10 mg/mL) due to its zwitterionic nature at physiological pH, whereas the Boc-protected analog has lower aqueous solubility but better organic solvent compatibility .

- Stability : The trimethylsilyl group in 3-(trimethylsilyl)propane-1-sulfonic acid confers thermal stability and inertness in aqueous solutions, unlike the Boc group, which degrades under acidic conditions .

Comparative Stability Studies

- Thermal Stability : Trimethylsilyl derivatives () remain stable up to 300°C, while Boc-protected compounds decompose at ~150°C due to Boc cleavage .

- pH Sensitivity : CAPS maintains buffering capacity at pH 10–12, whereas the Boc analog’s sulfonic acid group dissociates at lower pH (pKa ~1.5), limiting its buffering utility .

Biological Activity

3-(N-Boc-amino)-1-propanesulfonic acid (CAS No. 918825-10-2) is a sulfonic acid derivative with significant implications in biological and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development, particularly as a prodrug or in enzyme inhibition studies. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which enhances its lipophilicity and stability compared to other amino acids. This modification allows for improved bioavailability and cellular uptake.

Synthesis : Various synthetic routes have been developed for the preparation of this compound, often involving the coupling of Boc-protected amino acids with propanesulfonic acid derivatives.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The following sections detail the mechanisms through which it exerts its effects:

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit the activity of various kinases by competing with ATP for binding sites, thus modulating phosphorylation events critical for cell signaling.

Neuroprotective Effects

In studies involving neuroprotection, this compound demonstrated the ability to reduce oxidative stress in neuronal cells. It was observed to prevent morphological changes associated with neurodegeneration and to maintain mitochondrial membrane potential under stress conditions .

Transport and Distribution

The compound’s transport across cell membranes is facilitated by specific transporters, which enhances its intracellular concentration. Its interaction with plasma proteins also affects its distribution within various tissues .

Case Study 1: Neuroprotection in Ischemic Models

In a study assessing the neuroprotective effects of this compound, researchers utilized an ischemic model system where neuronal cells were subjected to hypoxic conditions. The results indicated that treatment with this compound significantly reduced cell death and preserved ATP levels compared to untreated controls. The mechanism was linked to the inhibition of caspase activation and cytochrome c release from mitochondria.

Case Study 2: Enzyme Activity Modulation

Another study focused on the modulation of enzyme activity by this compound. It was found that at varying concentrations, the compound exhibited dose-dependent effects on enzyme kinetics, highlighting its potential as a therapeutic agent in conditions where enzyme dysregulation occurs .

Data Tables

The following tables summarize key research findings related to the biological activity of this compound.

| Study | Focus | Findings | Mechanism |

|---|---|---|---|

| Study 1 | Neuroprotection | Reduced cell death in ischemic models | Inhibition of caspase activation |

| Study 2 | Enzyme modulation | Dose-dependent enzyme inhibition | Competitive inhibition with ATP |

| Parameter | Effect |

|---|---|

| Cell Viability | Increased in treated groups under stress conditions |

| Mitochondrial Function | Maintained membrane potential; reduced oxidative stress |

| Enzyme Activity | Modulated based on concentration; competitive inhibition observed |

Q & A

Q. What are the established methods for synthesizing and purifying 3-(N-Boc-amino)-1-propanesulfonic acid?

Methodological Answer: Synthesis typically involves a two-step process:

Boc Protection : React the primary amine group of 3-amino-1-propanesulfonic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous or organic medium (e.g., THF or DCM) to form the N-Boc-protected intermediate .

Purification : Use column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) or recrystallization (from ethanol/water mixtures) to isolate the product. Purity is confirmed via HPLC (>95% by area under the curve) and NMR spectroscopy (e.g., absence of unreacted amine protons at δ 1.4–1.5 ppm for Boc methyl groups) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR, referencing the Boc group (tert-butyl protons at δ 1.4 ppm) and sulfonic acid protons (broad signal at δ 2.8–3.2 ppm). Use 3-(trimethylsilyl)-1-propanesulfonic acid (DSS) as an internal standard for chemical shift calibration in aqueous solutions .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the [M-H]⁻ ion for the sulfonic acid moiety.

- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does this compound function in peptide synthesis and stabilization?

Methodological Answer: The Boc group protects the amine during solid-phase peptide synthesis (SPPS), while the sulfonic acid moiety enhances solubility in polar solvents (e.g., DMF or aqueous buffers). To optimize:

- Deprotection : Use TFA (95% in DCM) to cleave the Boc group without hydrolyzing the sulfonic acid .

- Stability Testing : Monitor degradation under SPPS conditions (e.g., 37°C, 24 hours) via LC-MS. The sulfonic acid group remains intact under acidic or basic conditions (pH 2–12) due to its strong electron-withdrawing nature .

Q. What is the buffering capacity of this compound in biochemical assays?

Methodological Answer: While not a traditional buffer, the sulfonic acid group (pKa ~1-2) and tertiary amine (pKa ~9-10) allow limited buffering in acidic or basic ranges. Compare its performance to CAPS (pKa 10.4) or TAPS (pKa 8.4) by titrating 10 mM solutions across pH 1–12 and measuring buffering zones with a pH meter. Note interference from the Boc group in polarimetric assays .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

Methodological Answer:

- Thermal Stability : Heat samples (1 mg/mL in water or DMSO) at 40–100°C for 24 hours. Analyze degradation via HPLC; the Boc group degrades above 80°C, releasing CO₂ and forming 3-amino-1-propanesulfonic acid .

- Photolytic Stability : Expose to UV light (254 nm) for 48 hours. Monitor sulfonic acid integrity via FTIR (S=O stretching at 1040 cm⁻¹) and NMR .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies arise from solvent purity and Boc group hydrolysis. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.